Dihydrotriazine derivative
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Overview
Description
Dihydrotriazine derivative, also known as this compound, is a useful research compound. Its molecular formula is C23H30Cl2FN5O5S2 and its molecular weight is 610.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as tfa > 200 (mg/ml)dmso 200 (mg/ml)meoh 35 (mg/ml)95% etoh 9.7 (mg/ml)h2o 0.09 (mg/ml)10% dma 3.3 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
31368-48-6 |
---|---|
Molecular Formula |
C23H30Cl2FN5O5S2 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
3-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H24Cl2FN5O2S.C2H6O3S/c1-21(2)28-19(25)27-20(26)29(21)15-9-7-13(17(22)11-15)5-3-4-6-14-8-10-16(12-18(14)23)32(24,30)31;1-2-6(3,4)5/h7-12H,3-6H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5) |
InChI Key |
JNVLQWBZTYBYKN-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)Cl)N)N)C |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=C(C=C(C=C3)S(=O)(=O)F)Cl)Cl)N)N)C |
31368-48-6 | |
shelf_life |
Bulk: As a bulk chemical kept in a screw - capped vial and stored in a 60 °C oven, the sample appeared stable for at least 30 days (HPLC). Solution: A saturated solution in 10% aqueous DMA is stable at room temperature for 24 hours (HPLC). |
solubility |
TFA > 200 (mg/mL) DMSO 200 (mg/mL) MeOH 35 (mg/mL) 95% EtOH 9.7 (mg/mL) H2O 0.09 (mg/mL) 10% DMA 3.3 (mg/mL) |
Synonyms |
3-chloro-4-(4-(2-chloro-4-(4,6-diamino-2,2-dimethyl-s-triazin-1(2H)-yl)phenyl)butyl)benzenesulfonyl fluoride cpd with ethanesulfonic acid DTBSF NSC 127755 NSC-127755 |
Origin of Product |
United States |
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